molecular formula C8H7BrClFO B14758409 1-Bromo-4-chloro-2-ethoxy-5-fluorobenzene

1-Bromo-4-chloro-2-ethoxy-5-fluorobenzene

Cat. No.: B14758409
M. Wt: 253.49 g/mol
InChI Key: HDWBNESONZLFGZ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-ethoxy-5-fluorobenzene is a polyhalogenated benzene derivative with the molecular formula C8H7BrClFO. This compound is characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-ethoxy-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation and ethoxylation of benzene derivatives. The typical synthetic route involves:

    Halogenation: Introduction of bromine and chlorine atoms onto the benzene ring.

    Ethoxylation: Introduction of the ethoxy group through an etherification reaction.

    Fluorination: Introduction of the fluorine atom using fluorinating agents.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes:

    Batch or Continuous Reactors: Use of reactors to control temperature, pressure, and reaction time.

    Purification: Techniques such as distillation, crystallization, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Used in substitution reactions to replace halogen atoms.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Substituted Benzene Derivatives: Products formed by replacing halogen atoms with other functional groups.

    Oxidized or Reduced Compounds: Products formed through oxidation or reduction reactions.

Scientific Research Applications

1-Bromo-4-chloro-2-ethoxy-5-fluorobenzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-ethoxy-5-fluorobenzene involves its interaction with molecular targets and pathways. The compound can:

    Bind to Enzymes: Affecting their activity and function.

    Interact with Receptors: Modulating cellular signaling pathways.

    Alter Cellular Processes: Influencing processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene: Similar structure with different positions of substituents.

    1-Bromo-4-chloro-2-fluorobenzene: Lacks the ethoxy group.

    1-Bromo-4-chloro-5-ethoxy-2-fluorobenzene: Different arrangement of substituents.

Uniqueness: 1-Bromo-4-chloro-2-ethoxy-5-fluorobenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

1-bromo-4-chloro-2-ethoxy-5-fluorobenzene

InChI

InChI=1S/C8H7BrClFO/c1-2-12-8-4-6(10)7(11)3-5(8)9/h3-4H,2H2,1H3

InChI Key

HDWBNESONZLFGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Br)F)Cl

Origin of Product

United States

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